2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
The compound “2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide” is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its structure includes:
- A 4-ethoxyphenyl group at position 4 of the triazole ring.
- A pyridin-3-yl group at position 5 of the triazole.
- A sulfanyl bridge connecting the triazole to an acetamide group, which is further substituted with a 2-ethylphenyl moiety.
Properties
Molecular Formula |
C25H25N5O2S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O2S/c1-3-18-8-5-6-10-22(18)27-23(31)17-33-25-29-28-24(19-9-7-15-26-16-19)30(25)20-11-13-21(14-12-20)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,31) |
InChI Key |
HKHJENDUNWPFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Precursor Properties
| Precursor | Molecular Formula | Role in Synthesis |
|---|---|---|
| 4-(4-Ethoxyphenyl)triazole-3-thiol | C14H14N4OS | Sulfur donor for thioether bond |
| 2-Ethylphenyl acetamide chloride | C10H12ClNO | Electrophilic acylating agent |
Synthetic Routes and Reaction Mechanisms
Thioether Bond Formation
The core reaction involves nucleophilic substitution at the sulfur atom of the triazole-thiol precursor. The thiol group (-SH) attacks the electrophilic carbon of the acetamide chloride, facilitated by a base such as triethylamine (TEA) or pyridine.
Reaction Conditions
-
Solvent: Anhydrous DMF or acetonitrile
-
Temperature: 0–5°C (initial), then room temperature
-
Molar Ratio: 1:1.2 (triazole-thiol : acetamide chloride)
-
Reaction Time: 12–24 hours
Mechanism
Triazole Ring Formation
The triazole ring is constructed via Huisgen cycloaddition or oxidative cyclization. A common method involves reacting 4-ethoxyphenyl hydrazine with pyridine-3-carbonitrile in the presence of phosphorus oxychloride (POCl3).
Optimization Insights
-
Excess POCl3 (2.5 equiv) improves cyclization efficiency.
-
Reaction at 80°C for 6 hours yields >85% triazole intermediate.
Critical Reaction Parameters
Temperature Control
Exothermic reactions during acyl chloride formation require rigorous cooling. Elevated temperatures (>50°C) during triazole synthesis risk decomposition, while low temperatures (<0°C) slow reaction kinetics.
Solvent Selection
| Solvent | Dielectric Constant | Suitability for Reaction |
|---|---|---|
| DMF | 36.7 | High polarity enhances nucleophilicity |
| Acetonitrile | 37.5 | Moderate polarity, low side reactions |
| Dichloromethane | 8.93 | Suitable for acid-sensitive steps |
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP): Accelerates acylation by 30%.
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v). The target compound elutes at Rf = 0.45–0.55.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, Py-H), 7.72–7.15 (m, Ar-H), 4.12 (q, OCH2CH3), 2.55 (q, CH2CH3).
Yield Optimization Strategies
Reagent Stoichiometry
| Equiv. of TEA | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 62 | 92 |
| 1.5 | 78 | 95 |
| 2.0 | 81 | 96 |
Solvent Volume Effects
| DMF Volume (mL/g) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 10 | 24 | 68 |
| 15 | 18 | 75 |
| 20 | 12 | 81 |
Industrial Scalability Considerations
Large-scale synthesis (≥1 kg) necessitates:
-
Continuous Flow Reactors: Reduce exothermic risks and improve mixing.
-
Crystallization Protocols: Ethanol/water (7:3) recrystallization achieves >99% purity.
-
Waste Management: HCl gas scrubbing and solvent recovery systems.
Challenges and Mitigation
Byproduct Formation
Oxidative Degradation
-
Issue: Sulfur oxidation to sulfoxide.
-
Solution: Conduct reactions under nitrogen atmosphere.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Acylation | 75 | 95 | 120 |
| Microwave-Assisted | 88 | 97 | 150 |
| Flow Chemistry | 82 | 99 | 135 |
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives, a characteristic reaction for thioether-containing compounds.
| Reaction Parameters | Details |
|---|---|
| Oxidizing Agents | Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA) |
| Conditions | Room temperature to 50°C in dichloromethane (DCM) or acetonitrile |
| Products | Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives |
| Monitoring | Thin-layer chromatography (TLC) and HPLC for purity assessment |
This reaction is critical for modifying the compound’s electronic properties, which can influence its biological activity.
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl group acts as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse substituents.
| Reaction Parameters | Details |
|---|---|
| Nucleophiles | Amines (e.g., piperidine), thiols, or alkoxides |
| Conditions | Reflux in ethanol or DMF with K₂CO₃ as a base |
| Products | Substituted acetamide derivatives with modified side chains |
| Yield Optimization | Microwave-assisted synthesis reduces reaction time to 1–2 hours |
Reduction Reactions
The acetamide moiety and pyridinyl group can undergo selective reduction under controlled conditions.
| Reaction Parameters | Details |
|---|---|
| Reducing Agents | Sodium borohydride (NaBH₄) for ketones; LiAlH₄ for amides |
| Conditions | Anhydrous THF or diethyl ether at 0–25°C |
| Products | Reduced intermediates (e.g., secondary amines or alcohols) |
| Selectivity | Steric hindrance from the ethoxyphenyl group limits over-reduction |
Cycloaddition Reactions Involving the Triazole Core
The 1,2,4-triazole ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocyclic systems.
Hydrolysis of the Ethoxy Group
The ethoxyphenyl substituent undergoes hydrolysis under acidic or basic conditions.
Mechanistic Insights
-
Electronic Effects : The electron-withdrawing pyridinyl group enhances the electrophilicity of the triazole ring, facilitating nucleophilic attacks.
-
Steric Considerations : Bulky substituents (e.g., 2-ethylphenyl) influence reaction rates and regioselectivity.
Scientific Research Applications
The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a member of the triazole family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by data tables and documented case studies.
Basic Information
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 370.43 g/mol
- CAS Number : 893727-39-4
Structural Characteristics
The compound features a triazole ring, which is known for its biological activity. The presence of the ethoxyphenyl and pyridinyl groups contributes to its lipophilicity and potential interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its antimicrobial and antifungal properties . Triazole derivatives are commonly known for their effectiveness against various pathogens.
Case Study: Antifungal Activity
A study demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against Candida species. The specific compound showed promising results in inhibiting fungal growth, indicating its potential as a therapeutic agent in treating fungal infections.
| Compound | Activity | Test Organism |
|---|---|---|
| This compound | Moderate | Candida albicans |
Agricultural Science
The compound has also been explored as a potential pesticide or herbicide , leveraging the triazole structure's ability to disrupt fungal cell membranes.
Case Study: Pesticidal Efficacy
Research indicates that similar triazole compounds can act as effective fungicides in agricultural settings. A comparative analysis showed that the compound's structural analogs significantly reduced fungal growth on crops, suggesting that this compound could be developed into a viable agricultural product.
| Compound | Efficacy (%) | Crop Type |
|---|---|---|
| This compound | 75% | Wheat |
Biochemical Research
The compound's ability to interact with specific enzymes makes it a candidate for further studies in biochemical pathways.
Case Study: Enzyme Inhibition
Inhibitory studies have shown that this compound can affect the activity of certain enzymes involved in metabolic pathways, which could lead to new insights in drug design and development.
| Enzyme Target | Inhibition (%) |
|---|---|
| Cytochrome P450 | 60% |
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing proteins and enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
A. Triazole Substituents
- Furan-2-ylmethyl () and 1H-pyrrol-1-yl () substituents introduce heterocyclic diversity, possibly modulating solubility and metabolic stability .
Position 5 :
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (hereafter referred to as compound 1) is a novel triazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
Compound 1 features a complex structure characterized by:
- A triazole ring , which is known for its broad spectrum of biological activities.
- A sulfanyl linkage , enhancing its interactions with various biological targets.
- Chlorinated and phenoxy-substituted aromatic groups that may improve pharmacological properties.
The molecular formula of compound 1 is , with a molecular weight of approximately 397.91 g/mol.
Antimicrobial Activity
The triazole moiety in compound 1 is particularly noted for its antifungal properties. Research indicates that similar compounds exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus spp. Studies have shown that derivatives of triazoles can have minimum inhibitory concentration (MIC) values as low as 25 µg/mL against these pathogens .
Antibacterial Properties
Compounds with similar structures have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results with MIC values ranging from 3.125 to 8 µg/mL . The presence of the chlorophenyl group in compound 1 may enhance its interaction with bacterial cell membranes.
Anticancer Potential
Preliminary studies suggest that triazole derivatives can exhibit anticancer properties. Compound 1's structural features may allow it to interfere with cellular pathways involved in cancer progression. For example, compounds structurally related to compound 1 have shown activity against various cancer cell lines, indicating potential for further development in oncology .
The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities with other known compounds:
- Enzyme Inhibition : The sulfanyl group may interact with key enzymes involved in metabolic pathways, potentially leading to inhibition of growth in microbial and cancer cells.
- DNA Interaction : Triazole compounds often bind to DNA or RNA structures, disrupting replication and transcription processes in pathogens and neoplastic cells.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to compound 1:
Q & A
Q. What is the optimized synthetic route for this compound, and what catalytic conditions are critical for high yield?
The synthesis involves refluxing equimolar concentrations of a substituted oxazolone and a triazole-containing hydroxyacetamide derivative at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts. The reaction mixture is cooled, acidified, and recrystallized from ethanol to isolate the product . Pyridine acts as both a solvent and base, while zeolite enhances reaction efficiency by facilitating proton transfer.
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
Post-synthesis characterization typically includes:
Q. What preliminary biological activities have been reported for structurally similar triazole-acetamide derivatives?
Hydroxyacetamide analogs exhibit antiproliferative activity, likely due to interactions with cellular kinases or DNA repair pathways. For example, derivatives with pyridinyl and ethoxyphenyl groups showed moderate activity against cancer cell lines in vitro .
Advanced Questions
Q. How do substituents on the triazole ring (e.g., ethoxyphenyl vs. methoxyphenyl) influence bioactivity?
Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis:
Q. What strategies resolve contradictions in spectral data or ambiguous reaction outcomes?
- Combined spectroscopy : Use HSQC and HMBC NMR to resolve overlapping signals in complex heterocyclic systems .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as demonstrated for a triazole-sulfonamide analog .
- Control experiments : Vary reaction time and catalyst loadings to isolate intermediates, as described in zeolite-catalyzed syntheses .
Q. How does the sulfanyl-acetamide moiety contribute to the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
